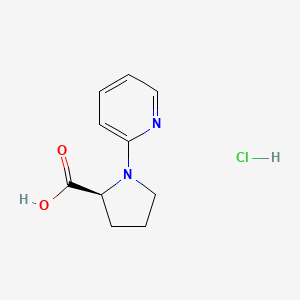

(2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-1-pyridin-2-ylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-4-3-7-12(8)9-5-1-2-6-11-9;/h1-2,5-6,8H,3-4,7H2,(H,13,14);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQASBKMIGNJPT-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diaminobutane Derivatives

A widely adopted method involves the cyclization of 1,4-diaminobutane derivatives under acidic or basic conditions. For instance, treatment of 4-chlorobutan-1-amine with a strong base (e.g., sodium hydride) induces intramolecular nucleophilic substitution, forming the pyrrolidine ring. This approach achieves yields of 65–75% but requires careful control of stoichiometry to minimize oligomerization byproducts.

Industrial-Scale Synthesis via 1,4-Butanediol and Ammonia

Industrial protocols utilize 1,4-butanediol and ammonia under high-pressure conditions (17–21 MPa) at 165–200°C in the presence of cobalt-nickel oxide catalysts. This method produces pyrrolidine in >90% purity, though subsequent purification via azeotropic distillation is necessary to remove residual diol and water.

Table 1: Comparison of Pyrrolidine Ring Formation Methods

| Method | Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | 4-Chlorobutan-1-amine | NaH, THF, 0°C | 68 | 85 |

| Industrial Catalysis | 1,4-Butanediol, NH₃ | 200°C, 20 MPa | 92 | 95 |

Introduction of the Pyridin-2-YL Group

The incorporation of the pyridin-2-yl moiety at the 1-position of pyrrolidine demands regioselective alkylation or cross-coupling reactions.

Nucleophilic Substitution with 2-Bromopyridine

Reaction of pyrrolidine with 2-bromopyridine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C achieves N-alkylation. However, this method suffers from moderate yields (50–60%) due to competing elimination reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

Superior yields (75–85%) are attained via Pd₂(dba)₃/xantphos-catalyzed coupling between pyrrolidine and 2-iodopyridine under inert conditions. Key parameters include:

-

Catalyst loading : 5 mol% Pd₂(dba)₃

-

Ligand : Xantphos (10 mol%)

-

Solvent : Toluene at 110°C

-

Base : t-BuONa (2 eq)

This method minimizes racemization, critical for preserving the (2S) configuration.

The introduction of the carboxylic acid group at the 2-position with (S)-stereochemistry involves asymmetric hydrogenation or chiral auxiliary-mediated synthesis.

Asymmetric Hydrogenation of Pyrrolidine-2-Carboxylate Esters

Catalytic hydrogenation of prochiral pyrrolidine-2-carboxylate esters using chiral catalysts (e.g., Rh-DuPhos) achieves enantiomeric excess (ee) >98%. For example:

-

Substrate : Methyl 1-(pyridin-2-yl)pyrrolidine-2-carboxylate

-

Catalyst : Rhodium-(R,R)-DuPhos complex (1 mol%)

-

Conditions : H₂ (50 psi), MeOH, 25°C

-

Yield : 88% with 99% ee

Hydrolysis of Enantioenriched Esters

The ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 50°C. This step proceeds quantitatively without racemization, provided acidic protons are absent.

Table 2: Hydrolysis Conditions and Outcomes

| Ester | Base | Solvent | Temperature (°C) | Yield (%) | ee Retention (%) |

|---|---|---|---|---|---|

| Methyl ester | LiOH | THF/H₂O | 50 | 95 | 99 |

| Ethyl ester | NaOH | EtOH/H₂O | 70 | 89 | 97 |

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility. This is achieved by treating the carboxylic acid with hydrochloric acid (2 eq) in dichloromethane at 0°C. Crystallization from ethanol/ether yields the hydrochloride salt with >99% purity.

Optimization Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed

The major products formed from the reactions of (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

a) 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride

- Molecular Formula : C₉H₁₂ClN₃O₂

- Molecular Weight : 229.67 g/mol

- Key Differences: Replaces the pyridinyl group with a pyrimidin-2-yl substituent. This substitution may reduce lipophilicity (LogP: ~2.73 vs. pyridine’s ~0.65) and influence binding affinity in biological systems .

b) (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- Key Differences: Features a 2-methylbenzyl group at the C4 position of the pyrrolidine ring.

Analogs with Different Substituent Linkages

a) (2S)-1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid hydrochloride

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Molecular Weight : 256.69 g/mol (calculated)

- Key Differences : Incorporates a pyridine-2-carbonyl group (amide linkage) instead of a direct pyridin-2-yl substitution. The carbonyl group introduces polarity and hydrogen-bond acceptor capacity, which may enhance solubility in polar solvents but reduce metabolic stability due to susceptibility to enzymatic hydrolysis .

Stereochemical Variants

a) (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight : 205.23 g/mol

- Key Differences : Exhibits dual stereocenters (C2 and C3) and a phenyl substituent at C2. The additional stereocenter and hydrophobic phenyl group confer distinct conformational preferences and physicochemical properties, such as higher LogP (~2.5) compared to the pyridinyl analog .

Pharmacologically Active Analogs

a) Enalapril Maleate

- Molecular Formula : C₂₀H₂₈N₂O₅·C₄H₄O₄

- Molecular Weight : 492.52 g/mol

- Key Differences: A clinically used ACE inhibitor containing a pyrrolidine-2-carboxylic acid moiety but with a complex propanoyl-phenylpropyl substituent. Unlike the target compound, Enalapril’s pharmacological activity relies on its ability to chelate zinc in the ACE active site, facilitated by its extended hydrophobic chain and carboxylate group .

Research Findings and Implications

- Stereochemistry : The S-configuration at C2 in the target compound is conserved in many bioactive analogs (e.g., Enalapril), suggesting its importance in receptor binding .

- Substituent Effects : Pyridinyl and pyrimidinyl groups enhance aromatic stacking interactions, while benzyl groups increase lipophilicity for membrane penetration .

Biological Activity

(2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride, a compound with a unique pyrrolidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for drug development.

- Chemical Formula : C9H12ClN3O2

- Molecular Weight : 229.67 g/mol

- IUPAC Name : 1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid; hydrochloride

- PubChem CID : 122164399

Biological Activity Overview

Research indicates that (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride exhibits various biological activities, particularly in the areas of anticancer and antimicrobial effects.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds, including (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride, can exhibit significant anticancer properties. For instance, a related study showed that certain pyrrolidine derivatives reduced the viability of A549 lung adenocarcinoma cells significantly.

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound 21 | 0.48 | A549 (lung cancer) | Strong anticancer activity |

| Compound 15 | 0.66 | A549 | Notable cytotoxicity |

| Compound 6 | 0.61 | A549 | Enhanced activity with substitutions |

The structure-activity relationship (SAR) analysis indicates that specific substitutions on the pyrrolidine core enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The compound also shows promise against multidrug-resistant bacteria. In a comparative study, it was found that derivatives similar to (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride exhibited antimicrobial effects against resistant strains of Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 8 µg/mL |

| Vancomycin-resistant Enterococcus faecium | 16 µg/mL |

These findings suggest that the compound could be developed as a scaffold for new antimicrobial agents targeting resistant pathogens .

The exact mechanisms by which (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and bacterial resistance mechanisms.

Case Studies

- In Vitro Study on Lung Cancer Cells :

- Antimicrobial Efficacy Against MRSA :

Q & A

Q. What are the critical steps for synthesizing (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride with high enantiomeric purity?

Methodological Answer:

- Coupling Reactions : Use carbodiimide-based coupling agents like EDC·HCl with DMAP as a catalyst to facilitate amide bond formation between pyridine derivatives and pyrrolidine-2-carboxylic acid precursors. This minimizes racemization, critical for preserving the (2S) stereochemistry .

- Protection Strategies : Protect the pyrrolidine nitrogen and carboxylic acid groups during synthesis. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups can prevent unwanted side reactions .

- Purification : Employ reverse-phase HPLC or recrystallization to isolate the enantiomerically pure product. Monitor purity using chiral chromatography (e.g., Chiralpak® columns) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Moisture Sensitivity : The hydrochloride salt is hygroscopic; store in airtight containers with desiccants (e.g., silica gel) under inert gas (N/Ar) .

- Temperature : Long-term storage at -20°C in anhydrous solvents (e.g., DMSO or DMF) prevents decomposition. For short-term use, refrigerate at 2–8°C .

Advanced Research Questions

Q. What advanced analytical methods resolve contradictions in reported physicochemical data (e.g., solubility, pKa)?

Methodological Answer:

- Solubility Profiling : Use dynamic light scattering (DLS) or nephelometry to assess solubility in polar (water, ethanol) vs. non-polar solvents (DCM). Discrepancies may arise from polymorphic forms or hydration states .

- pKa Determination : Employ potentiometric titration with a glass electrode or capillary electrophoresis. The carboxylic acid group typically has a pKa ~2.5–3.5, while the pyridine nitrogen contributes a basic pKa ~4.5–5.5 .

Q. How do stereochemical variations at the pyrrolidine ring influence biological activity?

Methodological Answer:

- Comparative Studies : Synthesize (2R)- and (2S)-enantiomers and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, (2S)-configured proline derivatives (e.g., Captopril analogs) show enhanced ACE inhibition due to optimal spatial alignment with active sites .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to predict stereochemical effects on binding kinetics .

Q. What strategies optimize yield in large-scale synthesis without compromising enantiopurity?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective pyridine-pyrrolidine coupling.

- Flow Chemistry : Continuous flow systems improve reaction control, reducing side products. For example, a microreactor setup with immobilized enzymes can enhance stereoselectivity .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, catalyst loading) for maximum yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.